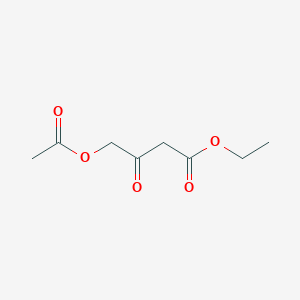![molecular formula C8H7NO3 B1600887 7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-on CAS No. 67193-97-9](/img/structure/B1600887.png)
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-on
Übersicht
Beschreibung
7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, also known as BHOB, is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BHOB is a derivative of benzoxazine, which is a class of compounds that has been extensively studied for their unique chemical and physical properties. In
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Die Verbindung dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Zum Beispiel wurde sie bei der TFA-katalysierten Synthese von 3-Aryl-2H-benzo[b][1,4]oxazin-2-onen verwendet, die wichtige Motive in Naturprodukten wie Cephalandole A sind . Dieser Prozess umfasst Ringöffnungs- und Cyclisierungsschritte und hat sich als kompatibel mit einer breiten Palette funktioneller Gruppen erwiesen .
Asymmetrische Hydrierung in der medizinischen Chemie
In der medizinischen Chemie wird die Verbindung in der Rh-katalysierten asymmetrischen Hydrierung zur Herstellung chiraler Dihydrobenzoxazinone verwendet . Diese chiralen Strukturen sind bedeutsam für die Entwicklung biologisch aktiver Moleküle mit Anwendungen von der Medikamentenforschung bis zur Synthese komplexer Naturstoffe .
Materialwissenschaft: Schaffung fortschrittlicher Materialien
Die Derivate der Verbindung werden in der Materialwissenschaft zur Herstellung fortschrittlicher Materialien erforscht. So wurden biobasierte Benzoxazinharze aus natürlichen Rohstoffen synthetisiert, die Derivate von Benzoxazinon enthalten . Diese Harze haben aufgrund ihrer thermischen und mechanischen Eigenschaften potenzielle Anwendungen in Beschichtungen, Klebstoffen und als Matrizen für Verbundwerkstoffe.
Umweltwissenschaften: Ökologische Syntheseverfahren
In den Umweltwissenschaften liegt der Schwerpunkt auf der Entwicklung umweltfreundlicher Syntheseverfahren. Die Derivate der Verbindung können unter Anwendung von Prinzipien der grünen Chemie synthetisiert werden, die darauf abzielen, die Verwendung und Entstehung gefährlicher Stoffe zu reduzieren oder zu eliminieren . Dieser Ansatz ist entscheidend für die Minimierung der Umweltbelastung durch die chemische Produktion.
Biochemie: Enzyminhibitionstudien
In der Biochemie werden Derivate von 7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-on in Enzyminhibitionstudien eingesetzt. Sie dienen als Gerüste für die Herstellung von Inhibitoren, die auf bestimmte Enzyme abzielen, wie z. B. Histondeacetylasen, die eine Rolle bei der Regulation der Genexpression spielen . Diese Studien sind entscheidend für das Verständnis von Krankheitsmechanismen und die Entwicklung therapeutischer Mittel.
Pharmakologie: Krebsforschung
Pharmakologisch wurden die Derivate der Verbindung auf ihre antiproliferativen Eigenschaften hin untersucht. Neu synthetisierte Moleküle aus diesen Derivaten haben sich als potenzielle Antikrebsmittel gezeigt, wobei Studien zu ihrer Zytotoxizität gegenüber verschiedenen Krebszelllinien durchgeführt wurden . Diese Forschung ist entscheidend für die kontinuierliche Suche nach effektiveren Krebsbehandlungen.
Eigenschaften
IUPAC Name |
7-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMCUIGTHMIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434827 | |
| Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67193-97-9 | |
| Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)





![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)

